![molecular formula C9H9IO B1620952 3-(Iodomethyl)-2,3-dihydro-1-benzofuran CAS No. 78739-83-0](/img/structure/B1620952.png)
3-(Iodomethyl)-2,3-dihydro-1-benzofuran
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the molecule and the chemical bonds that hold these atoms together .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity .Scientific Research Applications
Synthesis Processes
- Domino Transformation Process : The CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with beta-keto esters in THF at 100 degrees C leads to 2,3-disubstituted benzofurans. This process involves an intermolecular C-C bond formation followed by an intramolecular C-O bond formation, providing access to benzofurans with various substituents (Lu et al., 2007).
- Palladium-Catalyzed Coupling and Cyclization : Describes the preparation of 3-iodo-2-phenylbenzofuran through palladium/copper-catalyzed cross-coupling of o-iodoanisoles and terminal alkynes, followed by electrophilic cyclization with I2, offering a versatile approach to 2,3-disubstituted benzofurans (Yao et al., 2014).
Structural and Spectroscopic Analysis
- Molecular Docking Studies : Investigated structural optimization, molecular docking analysis, electronic and vibrational properties of benzofuran-carboxylic acids derivatives, highlighting their potential in biological applications and providing insights into their reactivity and interactions (Sagaama et al., 2020).
Synthetic Protocols and Applications
- Diversity-Oriented Synthesis : Efficient synthetic protocols for the preparation of libraries based on benzofuran scaffolds, leading to compounds with a range of physicochemical properties and potential applications in drug discovery (Qin et al., 2017).
- Tandem Annulation Process : An ecofriendly method for constructing 2,3-difunctionalized benzofuran derivatives, illustrating potential applications in synthetic and pharmaceutical chemistry (Li et al., 2015).
Green Chemistry Approaches
- Synthesis Using Grinding Methods : Describes the green chemistry approach for synthesizing thiadiazole, pyrazole, and coumarin derivatives bearing benzofuran moiety, emphasizing the environmental benefits and efficiency of these methods (Abdel-Aziem, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(iodomethyl)-2,3-dihydro-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYVNSZLKXZJCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376691 | |
Record name | 3-(Iodomethyl)-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Iodomethyl)-2,3-dihydro-1-benzofuran | |
CAS RN |
78739-83-0 | |
Record name | 3-(Iodomethyl)-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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